molecular formula C10H13N3O4S B2686689 Diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate CAS No. 6124-11-4

Diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate

Cat. No.: B2686689
CAS No.: 6124-11-4
M. Wt: 271.29
InChI Key: DLTBYOICXHOZHH-UHFFFAOYSA-N
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Description

Diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate is a structurally complex molecule featuring a 1,3,4-thiadiazole ring conjugated with a malonate ester framework. The thiadiazole moiety, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, imparts significant electron-withdrawing properties and chemical stability to the compound . The propanedioate ester group enhances solubility in organic solvents and facilitates further functionalization, making this compound a versatile intermediate in synthetic organic chemistry.

Potential applications of this compound include its use as a precursor for biologically active molecules, given the known pharmacological relevance of thiadiazole derivatives (e.g., antimicrobial, anticancer, and anti-inflammatory activities) . Its structural features also suggest utility in coordination chemistry, where the thiadiazole nitrogen atoms could act as ligands for metal ions.

Properties

IUPAC Name

diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4S/c1-3-16-8(14)7(9(15)17-4-2)5-11-10-13-12-6-18-10/h5-6H,3-4H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTBYOICXHOZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=NN=CS1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate typically involves the reaction of diethyl malonate with 2-amino-1,3,4-thiadiazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate involves its interaction with various molecular targets and pathways. The compound is known to inhibit the replication of bacterial and cancer cells by disrupting DNA replication processes. This is attributed to the presence of the 1,3,4-thiadiazole ring, which acts as a bioisostere of pyrimidine, a core component of nucleic acids .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between Diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate and related compounds:

Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications
This compound (Target) 1,3,4-Thiadiazole + propanedioate ester Thiadiazolylamino, ethoxy groups Intermediate for bioactive molecules
Diethyl 2-[(3-iodoanilino)methylidene]propanedioate Aniline + propanedioate ester 3-Iodoanilino, ethoxy groups Potential precursor for cross-coupling reactions
2,5-Bis[(1-octyl-1H-1,2,3-triazol-4-yl)methylthio]-1,3,4-thiadiazole 1,3,4-Thiadiazole + triazole-thio ethers Triazolylmethylthio, octyl chains Materials science (e.g., liquid crystals)
Pyrazole-fused thiadiazole derivatives (13a–13d) 1,3,4-Thiadiazole + pyrazole 4-Nitrophenyl, methyl groups Antimicrobial agents

Crystallographic and Structural Validation

  • Hydrogen-bonding patterns in thiadiazole derivatives (e.g., N–H···S interactions) are critical for crystal packing and stability, as noted in graph-set analyses .
  • Modern software like SHELXL and SHELXTL remain widely used for refining small-molecule crystal structures, ensuring accuracy in bond-length and angle determinations for analogues .

Biological Activity

Diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C11_{11}H14_{14}N4_{4}O4_{4}S and a molecular weight of 270.32 g/mol. The compound features a thiadiazole ring, which is known for its potential in drug development due to its ability to interact with various biological targets.

Biological Activities

1. Antimicrobial Activity

Research has shown that derivatives of the thiadiazole moiety exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole structure have demonstrated activity against a range of pathogens:

  • Bacterial Inhibition : Various studies indicate that thiadiazole derivatives can inhibit Gram-positive and Gram-negative bacteria. For example, specific derivatives have shown minimum inhibitory concentrations (MICs) as low as 32 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : Thiadiazole derivatives also display antifungal properties. One study reported that certain derivatives inhibited the growth of Candida albicans and Aspergillus niger, with inhibition rates between 58% and 66% compared to standard antifungals .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cell Line Studies : Compounds derived from the thiadiazole scaffold have shown cytotoxic effects on several cancer cell lines. For instance, one study reported GI50_{50} values ranging from 0.74 to 10.0 μg/mL against human colon (HCT116), lung (H460), and breast cancer (MCF-7) cell lines .
  • Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various mechanisms, including the disruption of DNA synthesis and interference with cellular signaling pathways .

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A recent investigation focused on a series of thiadiazole derivatives demonstrated potent activity against multidrug-resistant bacterial strains. The study emphasized the importance of substituents on the thiadiazole ring in enhancing biological activity .
  • Anticancer Research : Another study evaluated a new class of thiadiazole compounds for their anticancer properties against leukemia cells. Results indicated that these compounds significantly reduced cell viability compared to untreated controls .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 32 μg/mL
AntimicrobialCandida albicansInhibition rate: 58%-66%
AnticancerHCT116 (Colon cancer)GI50_{50} = 3.29 μg/mL
AnticancerH460 (Lung cancer)GI50_{50} = 10 μg/mL

Q & A

Q. What are the common synthetic routes for Diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate, and what reaction conditions are optimal?

The compound is typically synthesized via condensation reactions. For example, hydrazine-carbodithioate derivatives (e.g., compound 7 in ) react with hydrazonoyl chlorides in absolute ethanol under triethylamine catalysis. Stirring at room temperature for 6 hours yields thiadiazole derivatives. Key parameters include:

  • Solvent : Absolute ethanol (30 cm³ per mmol substrate)
  • Catalyst : Triethylamine (stoichiometric)
  • Time : 6 hours at room temperature
  • Purification : Recrystallization from dimethylformamide (DMF) .

Table 1: Representative Synthesis Conditions

ReactantSolventCatalystTimeYield (%)
Hydrazine-carbodithioate + Hydrazonoyl chlorideEthanolTriethylamine6 h70–85

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data collection : Use a Bruker Kappa APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure solution : Employ SHELXS-97 for phase determination via direct methods.
  • Refinement : Use SHELXL-97 for least-squares refinement against with anisotropic displacement parameters for non-H atoms .
  • Validation : Check for data completeness (e.g., R₁ < 0.05) and consistency using tools like PLATON .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm proton environments and carbon backbone. For example, methylidene protons appear as singlets near δ 8.5–9.0 ppm.
  • FT-IR : Stretching vibrations for C=O (1680–1720 cm⁻¹), C=N (1600–1650 cm⁻¹), and NH (3200–3400 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., m/z calculated for C₁₀H₁₄N₃O₄S: 296.0708) .

Q. What are the primary intermolecular interactions observed in its crystal structure?

Hydrogen bonding (N–H···O, C–H···O) and π-π stacking dominate. For example:

  • N–H···O : Donor-acceptor distances of 2.8–3.0 Å.
  • Dihedral angles : Between thiadiazole and propanedioate moieties (e.g., 62.78°), influencing packing . Graph set analysis (e.g., R₂²(8) motifs) can classify hydrogen-bonding patterns .

Q. How do researchers ensure the purity of this compound post-synthesis?

  • Chromatography : Column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Melting Point : Sharp melting points (±1°C) indicate purity.
  • Elemental Analysis : Match calculated vs. observed C/H/N/S percentages (deviation < 0.3%) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond angles vs. expected values) be resolved?

Discrepancies arise from disorder or thermal motion. Mitigation strategies:

  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals.
  • ADP Constraints : Apply SIMU/DELU restraints to anisotropic displacement parameters.
  • Validation Tools : PLATON’s ADDSYM checks for missed symmetry, and ALERTS identify outliers in bond lengths/angles .

Q. What strategies optimize the reaction yield when synthesizing thiadiazole derivatives?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 1 hour vs. 6 hours) and improves yield by 10–15%.
  • Catalyst Screening : Test alternatives to triethylamine (e.g., DBU, DIPEA) for enhanced nucleophilicity.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to ethanol for solubility improvements .

Q. How to analyze hydrogen bonding networks using graph set analysis?

Graph set notation (e.g., C(6), R₂²(8)) categorizes hydrogen-bonded motifs:

  • Procedure :

Identify donor (D) and acceptor (A) atoms.

Calculate D···A distances and D–H···A angles.

Classify patterns using Etter’s rules (e.g., chains, rings).

  • Software : Mercury (CCDC) or CrystalExplorer for visualization .

Q. What advanced computational methods validate the electronic structure of this compound?

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level and compare with X-ray data (RMSD < 0.02 Å).
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., % contribution of H···O vs. H···H contacts).
  • NBO Analysis : Delocalization energies for resonance stabilization (e.g., C=N→C=O conjugation) .

Q. How to address discrepancies between experimental and theoretical spectroscopic data?

  • Solvent Effects in DFT : Include PCM solvent models (e.g., ethanol) to match experimental NMR/IR.
  • Vibrational Mode Assignments : Compare scaled DFT frequencies with FT-IR using GaussView.
  • Spin-Spin Coupling : Verify ¹H-¹H coupling constants (e.g., J = 2–3 Hz for aromatic protons) via NMR simulation software (e.g., MestReNova) .

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